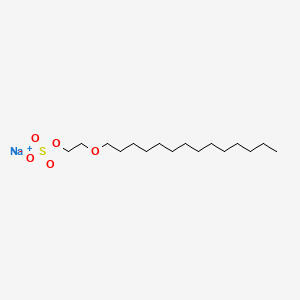

Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt

Description

Properties

CAS No. |

3694-74-4 |

|---|---|

Molecular Formula |

C16H33NaO5S |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

sodium;2-tetradecoxyethyl sulfate |

InChI |

InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

XYWGYCTUGYVSIZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:

Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.

Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.

Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

Substitution Reactions: The major products are typically alkylated derivatives of the original compound.

Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C20H41NaO7S

- Molecular Weight : 448.590 g/mol

- CAS Number : 25446-78-0

The compound is characterized by a long hydrophobic tetradecyl chain combined with a hydrophilic sulfate group, making it an effective surfactant.

Surfactant and Emulsifier

Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt serves as a surfactant in various formulations. Its ability to reduce surface tension makes it useful in:

- Cosmetic Products : Commonly found in shampoos, conditioners, and body washes where it acts as a foaming agent and emulsifier .

- Household Cleaning Agents : Utilized in laundry detergents and surface cleaners due to its effective cleaning properties .

Analytical Chemistry

The compound is employed in analytical chemistry for the separation and analysis of complex mixtures:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities in preparative separations .

Pharmacokinetics

Sodium tetradecyloxyethoxy sulfate has been investigated for its pharmacokinetic properties:

- Drug Delivery Systems : Its surfactant characteristics enhance the solubility and bioavailability of poorly soluble drugs. Studies indicate its potential use in formulating drug delivery systems that improve therapeutic outcomes .

Cosmetic Formulations

A study evaluated the efficacy of sodium tetradecyloxyethoxy sulfate in cosmetic formulations. The findings indicated that products containing this compound demonstrated improved foaming properties and stability compared to those without it. The study highlighted its role in enhancing user experience through better texture and performance .

Environmental Impact Assessment

Research conducted under the HERA (Human and Environmental Risk Assessment) program assessed the environmental impact of sodium tetradecyloxyethoxy sulfate. The results indicated that while the compound is effective as a surfactant, its biodegradability varies depending on environmental conditions. This has implications for its use in household products where environmental safety is a concern .

Mechanism of Action

The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .

Comparison with Similar Compounds

Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.

Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.

Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.

Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .

Biological Activity

Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt (CAS Number: 3694-74-4) is a surfactant commonly used in various industrial and cosmetic applications. This compound exhibits unique biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including toxicity assessments, efficacy in various applications, and potential health impacts.

Chemical Structure and Properties

This compound is a sulfate ester derived from tetradecanol and ethanol. Its chemical structure can be represented as follows:

This compound is characterized by a long hydrophobic tetradecyl chain and a hydrophilic sulfate group, which contributes to its surfactant properties.

1. Surfactant Properties

As a surfactant, this compound plays a crucial role in reducing surface tension in aqueous solutions. This property is essential for its application in cleaning products and personal care items. The effectiveness of this compound as a surfactant can be attributed to its ability to form micelles in solution, which enhances the solubility of hydrophobic substances.

2. Toxicological Studies

Toxicological evaluations are critical in assessing the safety of this compound. Various studies have been conducted to determine its acute and chronic toxicity profiles:

- Acute Toxicity : Studies indicate that this compound exhibits low acute oral toxicity in animal models. Doses administered ranged from 2.5 to 10 ml/kg body weight without significant adverse effects observed .

- Chronic Toxicity : Long-term exposure studies have shown minimal toxicity effects. The No Observed Effect Level (NOEL) was established in developmental toxicity studies involving rats .

- Skin Irritation and Sensitization : Research has demonstrated that this compound has low potential for skin irritation and sensitization in human subjects .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to possess significant antibacterial activity against various pathogens:

- Efficacy Against Bacteria : this compound demonstrated effective inhibition of bacterial growth in vitro. This property is particularly beneficial for its use in personal care products aimed at reducing microbial load .

Table 1: Summary of Toxicological Data

| Study Type | Findings | Reference |

|---|---|---|

| Acute Oral Toxicity | Low toxicity; NOEL established | |

| Skin Irritation | Low potential for irritation | |

| Antimicrobial Efficacy | Effective against various bacteria |

Case Study 1: Cosmetic Applications

A study evaluated the use of this compound in a range of cosmetic formulations. Results indicated that formulations containing this compound not only enhanced cleansing efficacy but also maintained skin compatibility without causing irritation.

Case Study 2: Industrial Cleaning Products

In industrial settings, this compound was tested as an active ingredient in cleaning agents. The study reported significant improvements in cleaning performance compared to formulations without this surfactant.

Q & A

Q. What role does the polyoxyethylene chain length play in the surfactant properties of this compound?

- Methodology : The triethylene glycol (3 EO units) chain enhances hydrophilicity, lowering the critical micelle concentration (CMC) compared to shorter chains. Dynamic light scattering (DLS) studies show that increasing EO units improve colloidal stability in aqueous solutions but reduce compatibility with nonpolar solvents .

Q. What purification techniques are recommended post-synthesis to achieve high-purity grades suitable for biological studies?

- Methodology :

- Liquid-Liquid Extraction : Separates unreacted fatty alcohols using dichloromethane/water partitioning.

- Dialysis : Removes low-molecular-weight impurities (e.g., excess Na⁺) using cellulose membranes (MWCO 500–1000 Da) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the sulfation of triethylene glycol monomyristyl ether?

- Methodology :

- Temperature Control : Maintain 40–50°C during sulfation to avoid dehydration of the ethoxy chain.

- Catalyst Screening : Replace H₂SO₄ with chlorosulfonic acid for higher selectivity.

- In Situ Monitoring : Use Raman spectroscopy to track sulfate ester formation and terminate reactions at >90% conversion .

Q. What experimental strategies can resolve discrepancies in reported solubility profiles of this surfactant in aqueous and organic solvents?

- Methodology :

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water/ethanol) at varying temperatures.

- Contradiction Analysis : Reconcile data by accounting for impurities (e.g., residual Na₂SO₄) or polymorphic forms. Evidence from SDS (a structural analog) suggests solubility >130 g/L in water at 20°C, but deviations may arise from batch-specific synthesis conditions .

Q. How does the presence of sodium counterions influence the aggregation behavior of this surfactant in aqueous solutions compared to ammonium salts?

- Methodology : Compare CMC values via conductometry. Sodium’s smaller ionic radius enhances charge density, reducing micelle size (DLS ~10–20 nm) versus ammonium salts (~30–50 nm). Zeta potential measurements show higher stability for Na⁺ derivatives due to stronger electrostatic repulsion .

Q. In nanoparticle synthesis, how does varying the concentration of this surfactant affect particle size distribution and colloidal stability?

- Methodology : Use a Design of Experiments (DoE) approach to correlate surfactant concentration (0.1–5 wt%) with NP size (DLS) and polydispersity index (PDI). For example, 1 wt% yields Y6 nanoparticles with 50 nm diameter and PDI <0.2, while higher concentrations induce secondary aggregation .

Q. What are the challenges in quantifying trace amounts of this compound in environmental samples, and what analytical methods are most effective?

- Methodology :

- Extraction Challenges : Matrix interference from co-surfactants (e.g., ethanol derivatives in firefighting foams) requires solid-phase extraction (C18 cartridges) .

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for sulfate-specific fragments (e.g., m/z 97→80) achieves detection limits of 0.1 µg/L .

Q. How can researchers validate the absence of endocrine-disrupting effects in biological studies involving this surfactant?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.